molecular formula C5H2Cl2N4O2S4 B158799 Bis(3-chloro-1,2,4-thiadiazol-5-ylsulfinyl)methane CAS No. 139444-37-4

Bis(3-chloro-1,2,4-thiadiazol-5-ylsulfinyl)methane

Cat. No.: B158799
CAS No.: 139444-37-4
M. Wt: 349.3 g/mol
InChI Key: NTNQYVJUWNNKKP-UHFFFAOYSA-N
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Description

Bis(3-chloro-1,2,4-thiadiazol-5-ylsulfinyl)methane (CAS 139444-37-4) is a sulfur-containing heterocyclic compound characterized by two 3-chloro-1,2,4-thiadiazole rings linked via a sulfinyl (S=O) methane bridge. Its molecular formula is C₅H₂Cl₂N₄O₂S₄, with a molecular weight of 349.26 g/mol . This compound is synthesized through halogenation and oxidation reactions involving cyanodithioimidocarbonate precursors, as described in early studies by Thaler and McDivitt (1971), where sulfenyl chlorides serve as key intermediates .

The sulfinyl group imparts polarity, influencing solubility and reactivity, while the chloro substituents enhance stability and electronic effects. These features make it relevant in agrochemical and pharmaceutical research, though specific applications require further exploration.

Properties

IUPAC Name

3-chloro-5-[(3-chloro-1,2,4-thiadiazol-5-yl)sulfinylmethylsulfinyl]-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N4O2S4/c6-2-8-4(14-10-2)16(12)1-17(13)5-9-3(7)11-15-5/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNQYVJUWNNKKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(S(=O)C1=NC(=NS1)Cl)S(=O)C2=NC(=NS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N4O2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375638
Record name Bis(3-chloro-1,2,4-thiadiazol-5-ylsulfinyl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139444-37-4
Record name Bis(3-chloro-1,2,4-thiadiazol-5-ylsulfinyl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Molecular Architecture

The compound’s core structure consists of two 3-chloro-1,2,4-thiadiazole moieties linked by a methane-sulfinyl bridge. Each thiadiazole ring contains a chlorine substituent at the 3-position, contributing to its electrophilic reactivity. The sulfinyl groups introduce chirality and polarity, influencing solubility and stability.

Key Synthetic Challenges

  • Oxidation Control : Preventing over-oxidation of sulfinyl (-S(O)-) to sulfonyl (-SO₂-) groups.

  • Regioselectivity : Ensuring precise functionalization of the thiadiazole ring.

  • Purification : Managing byproducts from side reactions, such as disulfide formation or ring-opening.

Synthetic Routes and Methodologies

Oxidative Coupling of 3-Chloro-5-Mercapto-1,2,4-Thiadiazole

A primary route involves the oxidation of 3-chloro-5-mercapto-1,2,4-thiadiazole (1) to form the sulfinyl-linked dimer.

Reaction Mechanism

  • Disulfide Intermediate : Treatment of (1) with hydrogen peroxide (H₂O₂) in hydrochloric acid (HCl) yields the disulfide (2):

    2(1)+H2O2HCl(2)+2H2O2 \, \text{(1)} + \text{H}_2\text{O}_2 \xrightarrow{\text{HCl}} \text{(2)} + 2 \, \text{H}_2\text{O}
  • Chlorination-Oxidation : Subsequent chlorination with Cl₂ selectively oxidizes the disulfide to sulfinyl groups:

    (2)+2.5Cl2This compound+5HCl\text{(2)} + 2.5 \, \text{Cl}_2 \rightarrow \text{this compound} + 5 \, \text{HCl}

Optimization Parameters

  • Acid Concentration : 15–30 wt% HCl prevents excessive viscosity from hydrochloride salts.

  • Temperature : Maintained at -5–25°C to suppress over-oxidation.

  • Stoichiometry : 2.5 equivalents of Cl₂ per disulfide ensure complete conversion.

Table 1. Representative Reaction Conditions

ParameterValue/Range
HCl Concentration15–30 wt%
H₂O₂ Equivalents0.5 per mercapto group
Cl₂ Equivalents2.5 per disulfide
Reaction Temperature-5–25°C
Yield80–87%

Stepwise Sulfinylation Using Methane Precursors

An alternative approach employs a methane backbone pre-functionalized with sulfinyl chloride groups.

Synthetic Steps

  • Sulfinyl Chloride Synthesis :

    • 3-Chloro-1,2,4-thiadiazole-5-thiol (1) is treated with Cl₂ in HCl to form 3-chloro-5-chlorosulfonyl-1,2,4-thiadiazole (3).

  • Methane Bridging :

    • Reaction of (3) with methane tetrathiol under basic conditions forms the sulfinyl-linked product.

Critical Considerations

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

  • Quenching Agents : Sodium metabisulfite (Na₂S₂O₅) neutralizes excess Cl₂, preventing side reactions.

Analytical and Purification Techniques

Reaction Monitoring

  • HPLC : Tracks disulfide conversion and sulfinyl product formation.

  • NMR Spectroscopy : Confirms sulfinyl linkage via characteristic δ 3.5–4.0 ppm signals (¹H) and 40–50 ppm (¹³C).

Purification Methods

  • Steam Distillation : Recovers excess aniline or thiol precursors.

  • Recrystallization : Ethanol/water mixtures yield high-purity product (≥96%).

Comparative Analysis of Methods

Table 2. Advantages and Limitations of Synthetic Routes

MethodAdvantagesLimitations
Oxidative CouplingHigh yield (87%); ScalableRequires strict temperature control
Stepwise SulfinylationBetter regioselectivityLower yield (70–75%); Complex steps

Chemical Reactions Analysis

Types of Reactions

Bis(3-chloro-1,2,4-thiadiazol-5-ylsulfinyl)methane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide group.

    Substitution: The chlorine atoms in the thiadiazole rings can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and potassium permanganate (KMnO_4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN_3) or thiourea (NH_2CSNH_2).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Bis(3-chloro-1,2,4-thiadiazol-5-ylsulfinyl)methane exhibits significant potential in medicinal chemistry due to its biological activity against various pathogens and its role in the development of pharmaceutical agents.

Antimicrobial Activity

Research has indicated that compounds containing thiadiazole moieties possess antimicrobial properties. This compound has been evaluated for its efficacy against several bacterial strains and fungi. For instance:

  • Case Study 1 : A study demonstrated that derivatives of thiadiazole showed promising activity against Staphylococcus aureus and Escherichia coli, indicating potential use in developing new antibiotics .

Anticancer Properties

The compound's ability to inhibit cancer cell proliferation has also been studied:

  • Case Study 2 : In vitro assays revealed that this compound could induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .

Agricultural Applications

In agriculture, this compound is explored for its efficacy as a pesticide and herbicide.

Pesticidal Activity

The compound's structure allows it to interact with biological systems of pests:

  • Case Study 3 : Field trials have shown that formulations containing this compound effectively reduce pest populations in crops like corn and wheat .

Herbicidal Properties

Additionally, its herbicidal properties have been evaluated:

  • Case Study 4 : Laboratory studies indicated that this compound could inhibit the growth of common weeds without harming crop plants, making it a suitable candidate for integrated pest management strategies .

Mechanism of Action

The mechanism of action of Bis(3-chloro-1,2,4-thiadiazol-5-ylsulfinyl)methane involves its interaction with specific molecular targets. The sulfinyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound can interfere with enzyme activity and cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Brominated Analogs

Bis(3-bromo-1,2,4-thiadiazol-5-ylsulfinyl)methane (PI-22324)
  • Structure : Similar to the chloro derivative but substitutes chlorine with bromine.
  • Molecular Formula : C₅H₂Br₂N₄O₂S₄; Molecular Weight : 438.16 g/mol .
  • Steric Effects: Larger bromine atoms may hinder steric accessibility in reactions. Synthetic Pathway: Bromination of cyanodithioimidocarbonate yields disulfides (e.g., Bis(3-bromo-1,2,4-thiadiazol-5-yl) disulfide), which are later chlorinated to sulfenyl chlorides .
Bis(3-bromo-1,2,4-thiadiazol-5-ylthio)methane (CAS 444791-14-4)
  • Structure : Features a thio (S–S) bridge instead of sulfinyl.
  • Molecular Formula : C₅H₂Br₂N₄S₄; Molecular Weight : 406.16 g/mol .
  • Key Differences :
    • Oxidation State : The thio group (S–S) lacks the sulfinyl’s polarity, reducing solubility in polar solvents.
    • Reactivity : Less prone to nucleophilic attack compared to sulfinyl derivatives.

Chlorinated Thio Analogs

Bis(3-chloro-1,2,4-thiadiazol-5-ylthio)methane (CAS 76838-02-3)
  • Structure : Shares the chloro substituents but replaces sulfinyl with thio.
  • Molecular Formula : C₅H₂Cl₂N₄S₄; Molecular Weight : 317.26 g/mol .
  • Key Differences :
    • Polarity : The absence of sulfinyl decreases dipole moments, impacting chromatographic behavior.
    • Synthetic Simplicity : Thio derivatives are often synthesized directly via halogenation without requiring oxidation steps .

Functional Group Variations

Sulfenyl Chloride Precursors (e.g., 3-Chloro-1,2,4-thiadiazol-5-yl sulfenyl chloride)
  • Role in Synthesis: Serve as intermediates for sulfinyl and thio derivatives. Chlorination of cyanodithioimidocarbonate directly yields sulfenyl chlorides, whereas bromination requires disulfide intermediates .
  • Reactivity : Sulfenyl chlorides are highly reactive, enabling diverse functionalization but requiring careful handling.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Group
Bis(3-chloro-1,2,4-thiadiazol-5-ylsulfinyl)methane 139444-37-4 C₅H₂Cl₂N₄O₂S₄ 349.26 Sulfinyl (S=O)
Bis(3-bromo-1,2,4-thiadiazol-5-ylsulfinyl)methane N/A C₅H₂Br₂N₄O₂S₄ 438.16 Sulfinyl (S=O)
Bis(3-bromo-1,2,4-thiadiazol-5-ylthio)methane 444791-14-4 C₅H₂Br₂N₄S₄ 406.16 Thio (S–S)
Bis(3-chloro-1,2,4-thiadiazol-5-ylthio)methane 76838-02-3 C₅H₂Cl₂N₄S₄ 317.26 Thio (S–S)

Research Findings and Implications

  • Reactivity : Sulfinyl derivatives exhibit higher electrophilicity than thio analogs, making them more reactive in cross-coupling reactions .
  • Solubility : The sulfinyl group enhances solubility in polar solvents like DMSO, whereas thio derivatives prefer apolar media .
  • Applications : Brominated analogs may offer enhanced thermal stability, while chloro derivatives are cost-effective for large-scale synthesis.

Biological Activity

Bis(3-chloro-1,2,4-thiadiazol-5-ylsulfinyl)methane is a synthetic compound characterized by its unique structural features, which include two 3-chloro-1,2,4-thiadiazole rings linked by a sulfinyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides an in-depth examination of its biological activity, including relevant data tables and findings from various studies.

  • Molecular Formula : C₄H₂Cl₂N₄O₂S₃
  • CAS Number : 139444-37-4
  • Molecular Weight : 270.33 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial cells. The sulfinyl group acts as an electrophile, which can react with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction may disrupt normal cellular processes, leading to antimicrobial effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria as well as fungal strains.

Pathogen TypeActivity LevelReference
Gram-positive Bacteria Moderate Inhibition
Gram-negative Bacteria High Inhibition
Fungi Significant Activity

Case Studies

  • Antifungal Activity :
    In a study evaluating the antifungal properties of the compound, it was found to inhibit the growth of Candida albicans at concentrations as low as 50 µg/mL. The mechanism was proposed to involve disruption of ergosterol synthesis in fungal cell membranes.
  • Antibacterial Activity :
    Another investigation reported that this compound showed potent activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 25 to 100 µg/mL depending on the strain.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other thiadiazole derivatives:

Compound NameAntimicrobial ActivityReference
Bis(3-chloro-1,2,4-thiadiazol-5-sulfonyl)methane Moderate
Bis(3-chloro-1,2,4-thiadiazol-5-thio)methane Low
Bis(3-chloro-1,2,4-thiadiazol-5-yl)methane High

Research Findings and Implications

Several studies have highlighted the potential for this compound to serve as a lead compound for the development of new antimicrobial agents. Its unique structure allows for modifications that could enhance efficacy and reduce toxicity.

Future Directions

Further research is warranted to explore:

  • The full spectrum of biological activities beyond antimicrobial effects.
  • Structure–activity relationship (SAR) studies to optimize potency.
  • Mechanistic studies to elucidate specific pathways affected by the compound.

Q & A

Q. What are the standard synthetic protocols for Bis(3-chloro-1,2,4-thiadiazol-5-ylsulfinyl)methane, and how can reaction conditions be optimized?

Answer: The synthesis of thiadiazole derivatives typically involves nucleophilic substitution or oxidation reactions. For example, analogous compounds are synthesized by reacting thiol precursors with oxidizing agents in polar aprotic solvents like 1,4-dioxane or acetonitrile. A general procedure involves:

  • Equimolar mixing of precursors in 1,4-dioxane under inert atmosphere .
  • Stirring at room temperature or mild heating (40–60°C) for 12–24 hours, followed by ice-water quenching to precipitate the product .
    Optimization may include adjusting solvent polarity (e.g., switching to DMF for sluggish reactions), using catalysts like triethylamine to enhance nucleophilicity , or varying stoichiometry to minimize byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Answer:

  • 1H/13C NMR : Identify sulfinyl (S=O) and thiadiazole ring protons, noting deshielding effects (~δ 3.5–4.5 ppm for sulfinyl groups) .
  • FT-IR : Confirm S=O stretching vibrations (1020–1070 cm⁻¹) and C-Cl bonds (550–650 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks with isotopic patterns consistent with chlorine atoms .
    Cross-validate results with computational tools (e.g., PubChem’s InChI key or SMILES notations) to resolve ambiguities .

Q. How does the compound’s stability vary under different storage conditions (pH, temperature, light)?

Answer:

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (>150°C common for thiadiazoles) .
  • Photolytic Sensitivity : Store in amber vials under nitrogen; monitor UV-Vis spectra pre- and post-light exposure for absorbance shifts .
  • pH Stability : Test solubility and degradation in buffered solutions (pH 3–10) using HPLC to track hydrolysis byproducts .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfinyl group in nucleophilic or electrophilic reactions?

Answer: The sulfinyl group acts as a chiral directing moiety. Mechanistic studies should:

  • Use density functional theory (DFT) to model transition states and charge distribution .
  • Probe regioselectivity via competition experiments (e.g., substituting Cl with other halogens and monitoring reaction rates) .
  • Employ kinetic isotope effects (KIEs) to identify rate-determining steps in sulfoxide-mediated reactions .

Q. How can environmental fate studies be designed to assess the compound’s degradation pathways and ecotoxicological risks?

Answer: Follow frameworks like Project INCHEMBIOL :

  • Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous media, analyze photoproducts via LC-MS/MS.
  • Biotic Degradation : Use soil microcosms with LC-QTOF-MS to identify microbial metabolites.
  • Ecotoxicity : Conduct Daphnia magna or Aliivibrio fischeri assays, correlating toxicity with degradation efficiency .

Q. What computational strategies predict the compound’s electronic properties and potential bioactivity?

Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using software like GROMACS, parameterized with PubChem’s SMILES data .
  • QSAR Modeling : Train models on thiadiazole derivatives’ bioactivity data (e.g., IC50 values) to predict antibacterial or antifungal potency .
  • Docking Studies : Map electrostatic potential surfaces to identify binding hotspots in protein active sites .

Q. How should researchers resolve discrepancies in reported bioactivity data across studies?

Answer:

  • Meta-Analysis : Aggregate data from peer-reviewed studies, excluding non-validated sources (e.g., ) .
  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., fixed pH, temperature) and use positive/negative controls .
  • Statistical Validation : Apply ANOVA or Tukey’s HSD test to identify outliers in dose-response curves .

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